Cas no 3508-98-3 (2-Phenylhexanenitrile)
2-Phenylhexanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenylhexanenitrile
- 2-butyl-2-phenylacetonitrile
- 2-phenyl-hexanenitrile
- A-butyl
- Benzeneacetonitrile,
- monobutyl phenylacetonitrile
- n-butylphenylacetonitrile
- 2-Butylbenzeneacetonitrile
- Hexanenitrile,2-phenyl-
- 2-Phenylcapronitrile
- NSC 41712
-
- Inchi: 1S/C12H15N/c1-2-3-7-12(10-13)11-8-5-4-6-9-11/h4-6,8-9,12H,2-3,7H2,1H3
- InChI Key: OTERUZJEJFMEEB-UHFFFAOYSA-N
- SMILES: CCCCC(C#N)C1=CC=CC=C1
Computed Properties
- Exact Mass: 173.12000
- Monoisotopic Mass: 173.120449
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.8
Experimental Properties
- Density: 0.949
- Boiling Point: 273 ºC
- Flash Point: 122 ºC
- Refractive Index: 1.501
- PSA: 23.79000
- LogP: 3.48398
2-Phenylhexanenitrile Security Information
- Hazard Category Code: 22-50/53
- Safety Instruction: S23; S60; S61
-
Hazardous Material Identification:
- Risk Phrases:R22
2-Phenylhexanenitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Phenylhexanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019112991-1g |
2-Phenylhexanenitrile |
3508-98-3 | 95% | 1g |
$684.52 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652131-1g |
2-Phenylhexanenitrile |
3508-98-3 | 98% | 1g |
¥5714.00 | 2024-05-17 | |
| Crysdot LLC | CD12080249-1g |
2-Phenylhexanenitrile |
3508-98-3 | 95+% | 1g |
$772 | 2024-07-24 |
2-Phenylhexanenitrile Suppliers
2-Phenylhexanenitrile Related Literature
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Dinh-Vu Nguyen,Edmond Gravel,David-Alexandre Buisson,Marc Nicolas,Eric Doris Org. Chem. Front. 2017 4 1276
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Bivas Chandra Roy,Subhankar Debnath,Kaushik Chakrabarti,Bhaskar Paul,Milan Maji,Sabuj Kundu Org. Chem. Front. 2018 5 1008
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3. An umpolung reaction of α-iminonitriles and its application to the synthesis of aminomalononitrilesMakoto Shimizu,Yuki Furukawa,Isao Mizota,Yusong Zhu New J. Chem. 2020 44 152
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Zisheng Zheng,Lina Tang,Yanfeng Fan,Xiuxiang Qi,Yunfei Du,Daisy Zhang-Negrerie Org. Biomol. Chem. 2011 9 3714
Additional information on 2-Phenylhexanenitrile
2-Phenylhexanenitrile: A Comprehensive Overview
2-Phenylhexanenitrile, also known by its CAS number 3508-98-3, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, with the molecular formula C12H17NO, is characterized by its unique structure, which combines a phenyl group with a hexanenitrile chain. The nitrile functional group (-CN) at the terminal position of the hexane chain imparts distinctive chemical properties, making it a valuable molecule for various applications.
The synthesis of 2-Phenylhexanenitrile typically involves multi-step organic reactions, often starting from benzene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate coupling reactions that yield this compound with high yields. These developments have not only improved the scalability of production but also opened new avenues for its application in industries ranging from pharmaceuticals to advanced materials.
In terms of physical properties, 2-Phenylhexanenitrile exhibits a melting point of approximately 45°C and a boiling point around 165°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various chemical processes. The compound's stability under thermal and oxidative conditions has been extensively studied, with recent findings indicating that it maintains structural integrity up to temperatures of 200°C in inert atmospheres. This stability is crucial for its use in high-temperature applications.
The chemical reactivity of 2-Phenylhexanenitrile is primarily governed by its nitrile group, which can undergo hydrolysis to form carboxylic acids or amides under specific conditions. Recent research has focused on utilizing this reactivity for the synthesis of biodegradable polymers. For instance, studies have demonstrated that 2-Phenylhexanenitrile can be polymerized to form thermoplastic elastomers with excellent mechanical properties and biocompatibility. These polymers are being explored for use in biomedical devices and sustainable packaging materials.
Beyond polymer applications, 2-Phenylhexanenitrile has found utility in the pharmaceutical industry as an intermediate in drug synthesis. Its ability to act as a versatile building block allows chemists to construct complex molecular architectures with precision. For example, recent studies have highlighted its role in the synthesis of bioactive compounds targeting neurodegenerative diseases. The compound's modular structure enables easy functionalization, making it an ideal candidate for drug discovery programs.
In the realm of materials science, 2-Phenylhexanenitrile has been investigated for its potential in creating advanced coatings and adhesives. Its compatibility with various substrates and resistance to environmental factors make it a promising candidate for industrial applications. Researchers have also explored its use in creating stimuli-responsive materials that can change properties in response to external stimuli such as temperature or pH changes.
The environmental impact of 2-Phenylhexanenitrile has been a topic of recent concern, particularly regarding its biodegradability and toxicity profiles. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation within 30 days, suggesting minimal persistence in natural environments. However, further research is needed to fully understand its ecological footprint and develop strategies for safe disposal.
In conclusion, 2-Phenylhexanenitrile, CAS number 3508-98-3, stands as a multifaceted compound with diverse applications across various industries. Its unique chemical properties, coupled with advancements in synthetic methodologies and material science, position it as a key player in modern chemistry. As research continues to uncover new potentials and optimize existing applications, this compound is poised to play an increasingly significant role in both academic and industrial settings.
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